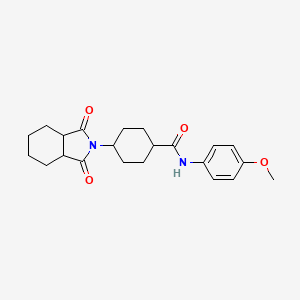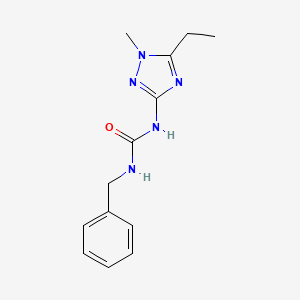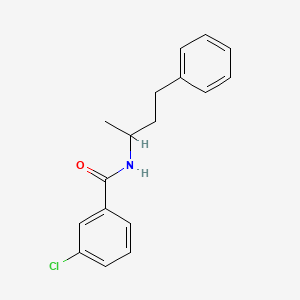![molecular formula C23H23BrClN3O2 B3978868 1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide](/img/structure/B3978868.png)
1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide
Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-chlorophenylmethyl group: This step usually involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 2-(4-methoxyphenoxy)ethyl group: This can be done through a nucleophilic substitution reaction using 2-(4-methoxyphenoxy)ethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 4-chlorophenylmethyl group and a 2-(4-methoxyphenoxy)ethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2.BrH/c1-28-19-10-12-20(13-11-19)29-15-14-26-21-4-2-3-5-22(21)27(23(26)25)16-17-6-8-18(24)9-7-17;/h2-13,25H,14-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVDGWBMKOZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=C(C=C4)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3978792.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![N-[2-(dimethylamino)ethyl]-N-ethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3978806.png)
![[3-(2-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone](/img/structure/B3978816.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![3-[4-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]propanenitrile](/img/structure/B3978825.png)
![2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3978828.png)
![2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE](/img/structure/B3978831.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978859.png)


